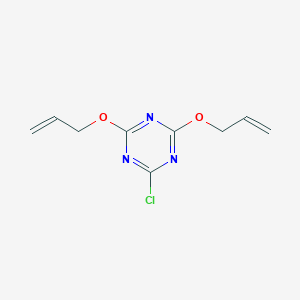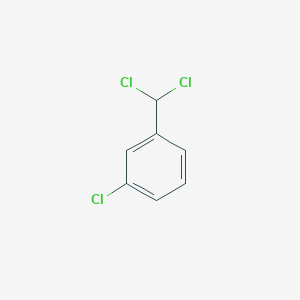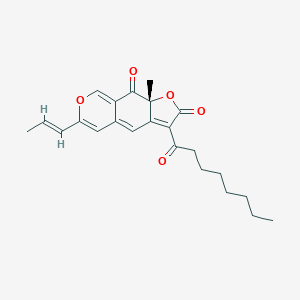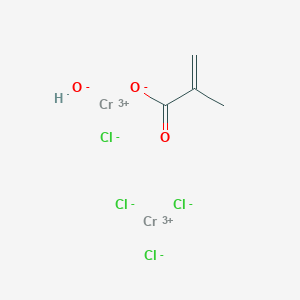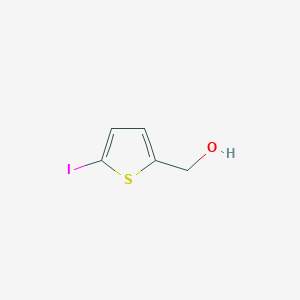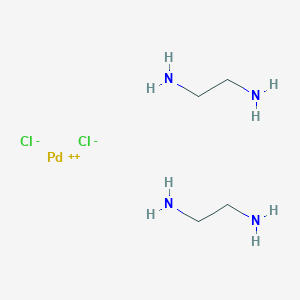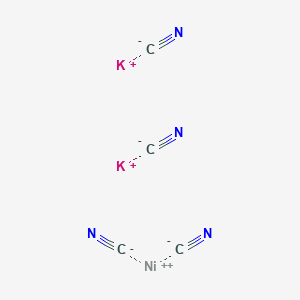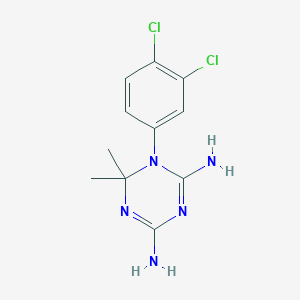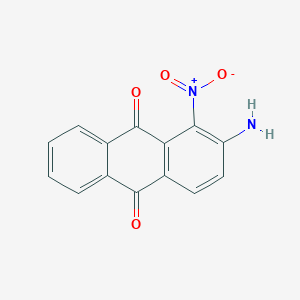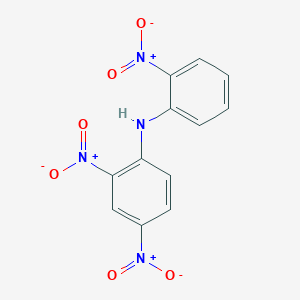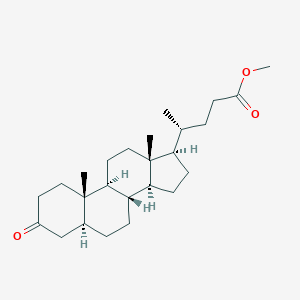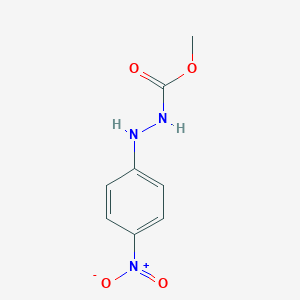
methyl N-(4-nitroanilino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-nitroanilino)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl N-(4-nitroanilino)carbamate is not well understood. However, it is believed to act as a carbamate inhibitor, which inhibits the activity of enzymes that contain a carbamate group. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, muscle relaxation, and the inhibition of cholinesterase activity.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(4-nitroanilino)carbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in muscle relaxation and other physiological effects. Additionally, methyl N-(4-nitroanilino)carbamate has been shown to inhibit the release of neurotransmitters, which can lead to the inhibition of synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(4-nitroanilino)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the product can be optimized by adjusting the reaction conditions. Additionally, it is a stable compound that can be stored for long periods without degradation. However, there are also some limitations associated with its use. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the use of methyl N-(4-nitroanilino)carbamate in scientific research. One potential application is in the development of novel drugs that target cholinesterase activity. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, it could be used in the development of insecticides that target cholinesterase activity in insects. Overall, the potential applications of methyl N-(4-nitroanilino)carbamate in scientific research are vast, and further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Methyl N-(4-nitroanilino)carbamate can be synthesized by reacting 4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through an elimination reaction. The synthesis method is relatively simple, and the yield of the product can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
Methyl N-(4-nitroanilino)carbamate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of N-aryl carbamates, which have been shown to exhibit antitumor, antimicrobial, and insecticidal activities. Additionally, methyl N-(4-nitroanilino)carbamate has been used in the synthesis of novel compounds with potential applications in drug discovery and development.
Propiedades
Número CAS |
13413-36-0 |
|---|---|
Nombre del producto |
methyl N-(4-nitroanilino)carbamate |
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
methyl N-(4-nitroanilino)carbamate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)10-9-6-2-4-7(5-3-6)11(13)14/h2-5,9H,1H3,(H,10,12) |
Clave InChI |
SCEGCLQQOMZTSX-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Otros números CAS |
13413-36-0 |
Sinónimos |
methyl N-[(4-nitrophenyl)amino]carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



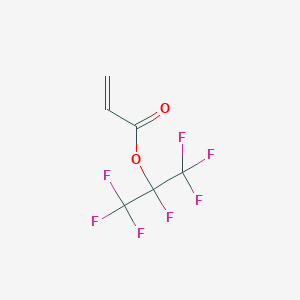
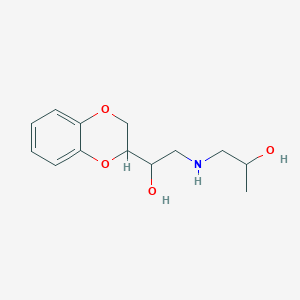
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
